molecular formula C26H21N3O5S2 B334595 2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B334595
M. Wt: 519.6 g/mol
InChI Key: KLRJIMVKTIMDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzothiazole moiety and the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)acetaldehyde
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

Compared to similar compounds, 2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C26H21N3O5S2

Molecular Weight

519.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O5S2/c1-33-22-11-8-15(12-23(22)34-2)21-14-18(17-6-4-5-7-19(17)27-21)25(30)29-26-28-20-10-9-16(36(3,31)32)13-24(20)35-26/h4-14H,1-3H3,(H,28,29,30)

InChI Key

KLRJIMVKTIMDOS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C)OC

Origin of Product

United States

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